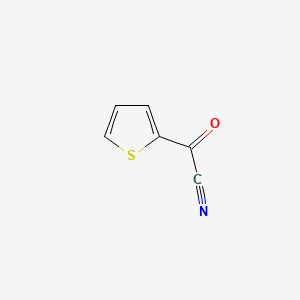

alpha-Oxothiophen-2-acetonitrile

Description

Structural Classification within Organic Nitriles and Thiophene (B33073) Derivatives

From a structural standpoint, alpha-Oxothiophen-2-acetonitrile can be classified in two primary ways. Firstly, as an organic nitrile, it contains the characteristic -C≡N functional group. Nitriles are a well-established class of compounds known for their diverse reactivity, often serving as precursors to amines, carboxylic acids, amides, and various heterocyclic systems.

Secondly, and more definingly, it is a thiophene derivative. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. nih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active compounds without a significant loss of activity. This property has made thiophene-containing molecules a major focus in drug discovery. eprajournals.com The substituents on the thiophene ring in alpha-Oxothiophen-2-acetonitrile are located at the 2-position, a common site for functionalization in thiophene chemistry.

The presence of the alpha-oxo group (a ketone adjacent to the acetonitrile) further enhances the molecule's synthetic utility, providing an additional reactive site for nucleophilic attack and condensation reactions.

Historical Context of Related Thiophene Acetonitriles in Organic Synthesis

The journey to understanding and utilizing compounds like alpha-Oxothiophen-2-acetonitrile is built upon a rich history of thiophene chemistry. The discovery of thiophene itself is a classic tale in organic chemistry, identified by Viktor Meyer in 1882 as an impurity in benzene derived from coal tar. This discovery opened the door to the exploration of a new class of aromatic compounds with unique properties and reactivity.

The synthesis of the thiophene ring has been a subject of intense study for over a century, leading to the development of several named reactions that are still fundamental to organic synthesis today. These methods provide access to a wide array of substituted thiophenes, which can then be further functionalized. Notable examples include:

The Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.

The Gewald Aminothiophene Synthesis: A versatile one-pot reaction that combines a ketone or aldehyde, an alpha-cyanoester, and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes. This reaction is particularly significant as it directly introduces a nitrile-related group onto the thiophene ring.

The Fiesselmann Thiophene Synthesis: This reaction allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters.

While the specific history of alpha-Oxothiophen-2-acetonitrile is not as extensively documented as these foundational reactions, its conceptual origins lie in the broader efforts to synthesize functionalized thiophenes. The development of methods to introduce acetonitriles and related functionalities onto the thiophene ring has been driven by the desire to create versatile intermediates for various applications. For instance, a known method for preparing the related 2-thiopheneacetonitrile (B147512) involves the reaction of 2-chloromethylthiophene with sodium cyanide. google.com The synthesis of alpha-Oxothiophen-2-acetonitrile itself has been described via the reaction of thiophene-2-carbonyl chloride with sodium cyanide, indicating a logical progression in the functionalization of the thiophene core. nih.gov

Research Significance and Future Directions in Synthetic and Mechanistic Chemistry of Alpha-Oxothiophen-2-acetonitrile

The research significance of alpha-Oxothiophen-2-acetonitrile stems from its potential as a key intermediate in the synthesis of a variety of target molecules. The combination of the reactive ketone and nitrile functionalities, coupled with the inherent properties of the thiophene ring, makes it a valuable tool for synthetic chemists.

Detailed Research Findings:

A documented synthetic application of alpha-Oxothiophen-2-acetonitrile is its use as a precursor in the preparation of thienylglyoxamide. nih.gov This transformation is achieved by reacting alpha-Oxothiophen-2-acetonitrile (referred to as thiophene carboxylic acid cyanide in the literature) with concentrated hydrochloric acid. nih.gov This reaction highlights the utility of the nitrile group as a handle for further chemical modification.

While specific, widespread research applications of alpha-Oxothiophen-2-acetonitrile are still emerging, the broader class of thiophene acetonitriles has found use in various areas. For example, derivatives of 2-thiopheneacetonitrile are important intermediates in the synthesis of pharmaceuticals. google.com

Future Directions:

The future for alpha-Oxothiophen-2-acetonitrile in synthetic and mechanistic chemistry appears promising and is likely to expand in several directions:

Medicinal Chemistry: Given the prevalence of the thiophene scaffold in approved drugs, alpha-Oxothiophen-2-acetonitrile represents an attractive starting point for the synthesis of novel therapeutic agents. eprajournals.com Its reactive handles could be exploited to build libraries of diverse compounds for screening against various biological targets.

Mechanistic Studies: The juxtaposition of the ketone and nitrile groups offers opportunities for interesting mechanistic investigations. Studies could explore the regioselectivity and stereoselectivity of reactions at these sites, providing deeper insights into the reactivity of such systems.

Development of Novel Heterocycles: The compound is a prime candidate for use in multicomponent reactions and cycloaddition reactions to construct more complex heterocyclic systems containing the thiophene moiety.

Materials Science: Thiophene-based polymers, such as polythiophene, are known for their conductive properties. nih.gov While not a direct monomer for polymerization, functionalized thiophenes like alpha-Oxothiophen-2-acetonitrile could be used to synthesize specialized monomers for the creation of novel organic electronic materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKIUSDGUNAGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208796 | |

| Record name | alpha-Oxothiophen-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-78-9 | |

| Record name | α-Oxo-2-thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Oxothiophen-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Oxothiophen-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-oxothiophen-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Alpha Oxothiophen 2 Acetonitrile

Classical and Evolving Synthetic Routes to alpha-Oxothiophen-2-acetonitrile

Traditional methods for synthesizing α-keto-nitriles often involve the reaction of acyl chlorides with cyanide salts or the oxidation of corresponding β-hydroxynitriles. These routes, while established, can be limited by the use of highly toxic reagents and multi-step procedures.

The primary precursors for the classical synthesis of α-oxothiophen-2-acetonitrile are typically derived from thiophene (B33073) itself. A common and direct pathway involves the acylation of a cyanide source using a thiophene-2-carbonyl derivative.

Precursor 1: Thiophene-2-carbonyl chloride: This acyl chloride can be prepared from commercially available thiophene-2-carboxylic acid.

Precursor 2: Cyanide Source: A metallic cyanide, such as copper(I) cyanide or trimethylsilyl (B98337) cyanide, serves as the nitrile source.

The reaction pathway involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This displacement reaction forms the desired α-oxothiophen-2-acetonitrile.

An alternative evolving route is the direct oxidation of 2-thienylacetonitrile. This requires a selective oxidizing agent that converts the methylene (B1212753) group adjacent to the thiophene ring into a carbonyl group without affecting the thiophene ring or the nitrile functionality.

The well-known Paal-Knorr and Gewald reactions are fundamental for synthesizing the thiophene ring itself. nih.gov The Gewald reaction, in particular, is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. nih.gov While not a direct route to the target molecule, these methods are crucial for creating substituted thiophene precursors.

Optimizing the synthesis of α-oxothiophen-2-acetonitrile focuses on maximizing product yield while minimizing side reactions and the formation of impurities. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the cyanation of thiophene-2-carbonyl chloride, the choice of solvent can significantly influence the solubility of the cyanide salt and the reaction rate.

Below is an interactive data table illustrating hypothetical optimization strategies for the cyanation reaction.

| Parameter | Variation | Effect on Yield | Rationale |

| Solvent | Acetonitrile (B52724) | High | Good solubility for reactants, facilitates nucleophilic substitution. |

| Dichloromethane | Moderate | Less polar, may reduce the dissolution of cyanide salts. | |

| Tetrahydrofuran (THF) | Moderate to High | Aprotic and can coordinate with metal cations, enhancing reactivity. | |

| Catalyst | None | Low to Moderate | Reaction may be slow without catalytic assistance. |

| Phase-Transfer Catalyst | High | Facilitates the transfer of the cyanide anion from the solid/aqueous phase to the organic phase. | |

| Temperature | 25°C (Room Temp) | Moderate | Slower reaction rate. |

| 50°C | High | Increased reaction rate, but may lead to side products if heated too long. | |

| 80°C | Decreased | Potential for decomposition of starting material or product. |

Innovative Synthetic Approaches and Sustainable Chemistry Principles

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient processes. These "green chemistry" principles are being applied to the synthesis of heterocyclic compounds like thiophenes. nih.govrsc.org

Deep Eutectic Solvents (DESs) are emerging as a green alternative to traditional volatile organic compounds (VOCs). bath.ac.uk DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), which form a eutectic mixture with a melting point lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and inexpensive. mdpi.comorganic-chemistry.org

For nitrile synthesis, DESs like those based on choline (B1196258) chloride (ChCl) have been shown to be effective catalysts and solvents. organic-chemistry.orgias.ac.in For example, a one-pot synthesis of nitriles from aldehydes can be achieved using a ChCl:Urea DES, which acts as both the catalyst and the reaction medium, avoiding toxic reagents and simplifying the workup. organic-chemistry.orgorganic-chemistry.org Another study demonstrated that a ChCl/p-toluenesulfonic acid (p-TsOH) system could facilitate the conversion of benzyl (B1604629) alcohols to nitriles in high yields. ias.ac.in

The following table summarizes the use of different DES systems in nitrile synthesis, a reaction class relevant to the formation of the target compound's nitrile group.

| DES System (HBA:HBD) | Reactant Type | Temperature (°C) | Yield (%) | Reference |

| Choline Chloride:Urea (1:2) | Aromatic Aldehydes | 100 | up to 95 | organic-chemistry.org |

| Choline Chloride:p-TsOH (1:1) | Benzyl Alcohols | 80 | 86 | ias.ac.in |

| Choline Chloride:Oxalic Acid (1:1) | Benzyl Alcohols | 80 | Good | ias.ac.in |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. tandfonline.com This approach aligns with green chemistry principles by reducing waste, saving time, and minimizing energy consumption.

The synthesis of thiophene derivatives is particularly amenable to MCRs. tandfonline.comacs.org For instance, the Gewald reaction is a classic MCR that produces 2-aminothiophenes. nih.gov A variation could involve the reaction of a β-keto compound, an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur. tandfonline.com By choosing the appropriate precursors, this strategy can be adapted to synthesize complex thiophene structures. Zargari et al. reported a one-pot reaction using Knoevenagel condensation of carbonyl compounds and malononitrile/ethyl cyanoacetate (B8463686) followed by sulfur insertion to form 2-aminothiophene derivatives in high yields (82-97%). tandfonline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Carbonyl Compounds | Malononitrile | Sulfur | Eggshell/Fe3O4, MW, EtOH | 2-Aminothiophenes | 82-97 | tandfonline.com |

| Acetoacetanilide | Aryl diazonium chloride | Sulfur | Triethylamine, EtOH, reflux | Substituted Thiophenes | 60-72 | tandfonline.com |

| α-Thiocyanate Ketones | Indoline-2,3-diones | Terminal Alkynes | Copper(I) | Fully Substituted Thiophenes | 42-67 | acs.org |

Electrochemical synthesis is a powerful green chemistry tool that uses electrons as a traceless reagent to drive chemical transformations, often under mild conditions. nih.govresearchgate.net This method avoids the need for stoichiometric amounts of chemical oxidants or reductants, minimizing waste generation. nih.gov

The electrosynthesis of nitriles can be achieved through the oxidation of primary amines or alcohols. nih.govrsc.org For example, a direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been reported using a simple nickel catalyst in an aqueous electrolyte at room temperature. rsc.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence, with in situ formed Ni²⁺/Ni³⁺ species acting as the active sites. rsc.org This approach offers a sustainable pathway to valuable nitrile compounds, avoiding the harsh conditions and toxic reagents associated with traditional methods. nih.gov The development of electrocatalytic methods can enhance the selectivity and efficiency of these reactions, making them a promising avenue for modern organic synthesis. nih.govyoutube.com

Alpha-Oxothiophen-2-acetonitrile as a Key Building Block in Complex Chemical Synthesis

Alpha-Oxothiophen-2-acetonitrile is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of chemical transformations, making it a key precursor for the synthesis of pharmacologically relevant scaffolds.

One of the most significant applications of alpha-Oxothiophen-2-acetonitrile is in the Gewald reaction , a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. arkat-usa.orgwikipedia.orgorganic-chemistry.org In this reaction, an α-cyano ketone, such as alpha-Oxothiophen-2-acetonitrile, condenses with elemental sulfur and an amine or ammonia to furnish a 2-aminothiophene derivative. wikipedia.orgnih.gov The resulting 2-amino-3-cyanothiophenes are themselves versatile intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. nih.govnih.gov

Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The synthesis of these complex molecules often begins with a 2-aminothiophene precursor derived from the Gewald reaction. For instance, the 2-amino-3-cyanothiophene synthesized from alpha-Oxothiophen-2-acetonitrile can undergo cyclization with various reagents to form the pyrimidine (B1678525) ring fused to the thiophene core. researchgate.netmdpi.com

The following table illustrates the role of alpha-Oxothiophen-2-acetonitrile as a building block in the synthesis of a complex heterocyclic system via the Gewald reaction.

| Starting Material | Reagents | Intermediate Product | Subsequent Reaction | Final Product Class | Significance |

| alpha-Oxothiophen-2-acetonitrile | Elemental Sulfur, Amine/Ammonia | 2-Amino-3-cyano-4-(thiophen-2-yl)thiophene | Cyclization with formamide (B127407) or other reagents | Thieno[2,3-d]pyrimidines | Access to pharmacologically active scaffolds with anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govnih.gov |

The utility of alpha-Oxothiophen-2-acetonitrile extends beyond the Gewald reaction. The reactive ketone and nitrile functionalities can participate in a variety of other cyclization and condensation reactions, making it a cornerstone for the synthesis of a wide array of thiophene-containing heterocycles. nih.govresearchgate.net

Elucidation of Reactivity and Reaction Mechanisms of Alpha Oxothiophen 2 Acetonitrile

Mechanistic Pathways of Alpha-Substitution Reactions at the Thiophene (B33073) Ring System

The carbon atom situated between the carbonyl and nitrile groups is the α-carbon. The hydrogen attached to this carbon is notably acidic due to the electron-withdrawing effects of the adjacent functional groups, which stabilize the resulting conjugate base.

Under acidic conditions, ketones with an α-hydrogen can undergo halogenation. libretexts.orglibretexts.org The mechanism for alpha-oxothiophen-2-acetonitrile proceeds through the formation of a nucleophilic enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen. A base then removes the α-proton to form an enol. libretexts.org This enol intermediate subsequently attacks a halogen molecule (Cl₂, Br₂, or I₂), leading to the α-halogenated product after deprotonation. libretexts.org

Typically, acid-catalyzed halogenation results in the substitution of a single α-hydrogen. pressbooks.pub The introduction of an electron-withdrawing halogen atom decreases the electron density of the carbonyl group, making further protonation and subsequent enol formation less favorable. pressbooks.pub

Table 1: Conditions for Acid-Catalyzed Alpha-Halogenation

| Reagent | Catalyst/Solvent | Product Type |

| Br₂ | Acetic Acid | α-Bromo ketone |

| Cl₂ | Acid Catalyst (e.g., HCl) | α-Chloro ketone |

| I₂ | Acid Catalyst (e.g., HI) | α-Iodo ketone |

This table presents generalized conditions for the acid-catalyzed α-halogenation of ketones.

The presence of both the carbonyl and nitrile groups significantly increases the acidity of the α-hydrogen, facilitating the formation of a resonance-stabilized enolate anion in the presence of a base. masterorganicchemistry.com This enolate is a potent nucleophile. masterorganicchemistry.comyoutube.com The negative charge is delocalized over the α-carbon and the oxygen and nitrogen atoms of the adjacent functional groups, enhancing its stability.

This enolate can undergo various substitution reactions, most notably alkylation. In an SN2 reaction with an alkyl halide, the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. chemistrysteps.comlibretexts.org The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate, preventing side reactions like self-condensation. chemistrysteps.comlibretexts.org

Table 2: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Characteristics |

| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic, often used for thermodynamic enolate formation. chemistrysteps.com |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered, favors kinetic enolate formation. chemistrysteps.comlibretexts.org |

| Sodium Ethoxide (NaOEt) | ~16 | Weaker base, establishes an equilibrium with the carbonyl compound. libretexts.org |

This table summarizes common bases used to generate enolates from carbonyl compounds.

Nucleophilic and Electrophilic Transformations Involving Alpha-Oxothiophen-2-acetonitrile

The nitrile group is highly polar and its carbon atom is electrophilic, making it susceptible to nucleophilic attack. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of aqueous acid or base with heating. openstax.orgyoutube.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. openstax.org Base-catalyzed hydrolysis initially yields a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid. youtube.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgopenstax.orglibretexts.org Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes. chemistrysteps.com Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Ni, Pd, Pt) is also an effective method for reduction to a primary amine. libretexts.orgsavemyexams.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com The initial addition forms an imine anion, which upon hydrolysis is converted to a ketone. youtube.comchemistrysteps.com This reaction is a valuable method for forming new carbon-carbon bonds.

Table 3: Summary of Common Nitrile Transformations

| Reagent(s) | Product |

| H₃O⁺, heat or 1. NaOH, H₂O; 2. H₃O⁺ | Carboxylic Acid youtube.com |

| 1. LiAlH₄; 2. H₂O | Primary Amine libretexts.orgopenstax.org |

| 1. DIBAL-H; 2. H₂O | Aldehyde chemistrysteps.com |

| 1. R-MgBr; 2. H₃O⁺ | Ketone youtube.comchemistrysteps.com |

This table outlines the typical reagents and corresponding products for the transformation of a nitrile group.

The ketone carbonyl group in alpha-oxothiophen-2-acetonitrile is also a key site for reactivity.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in These reagents provide a source of hydride (H⁻) that attacks the electrophilic carbonyl carbon. Selective reduction of the ketone in the presence of the nitrile can be challenging, as strong reducing agents like LiAlH₄ will reduce both functional groups. However, milder agents like NaBH₄ are generally more selective for the carbonyl group.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, Grignard reagents can add to the carbonyl to form a tertiary alcohol after an acidic workup. masterorganicchemistry.com However, in molecules with multiple electrophilic sites like α-ketoaldehydes, Grignard reagents can show complex reactivity, sometimes favoring addition to one carbonyl over the other or requiring specific conditions like the use of organocuprates. nih.gov In the case of alpha-oxothiophen-2-acetonitrile, the α-proton's acidity could also lead to deprotonation by the strongly basic Grignard reagent, competing with nucleophilic addition.

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution, and it is generally more reactive than benzene (B151609). pearson.comonlineorganicchemistrytutor.com The sulfur atom can donate lone-pair electron density into the ring, activating it towards electrophiles. youtube.com

In alpha-oxothiophen-2-acetonitrile, the 2-acyl group is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions, deactivating groups direct incoming electrophiles to the meta position relative to themselves. For a 2-substituted thiophene, this means the electrophile will preferentially add to the 4- and 5-positions. The attack generally favors the 5-position over the 4-position.

Halogenation: Further halogenation of the thiophene ring can occur with reagents like bromine or chlorine, typically in the presence of a Lewis acid catalyst, leading to substitution at the 5-position. rsc.org

Nitration: The thiophene ring can be nitrated using a mixture of nitric acid and sulfuric acid, which would also be expected to substitute at the 5-position.

Oxidation: The sulfur atom in the thiophene ring can be oxidized. Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of a thiophene-S-oxide or a thiophene-S,S-dioxide (sulfone). nih.gov The oxidation state of the final product depends on the strength of the oxidizing agent and the reaction conditions.

Table 4: Common Electrophilic Substitution Reactions of Thiophene

| Reaction | Reagent(s) | Typical Product on 2-Acylthiophene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Halo-2-acylthiophene rsc.org |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-acylthiophene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-acylthiophene |

This table shows representative electrophilic substitution reactions and the expected major product for a deactivated 2-substituted thiophene.

Cycloaddition and Condensation Reactions Involving Alpha-Oxothiophen-2-acetonitrile

The presence of both a carbonyl group and an activated nitrile group makes alpha-Oxothiophen-2-acetonitrile a versatile precursor in the synthesis of various heterocyclic systems through cycloaddition and condensation reactions. These reactions often proceed by leveraging the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogen, as well as the reactivity of the nitrile group.

A prominent reaction type for compounds containing an activated nitrile adjacent to a carbonyl group is the Gewald reaction , which leads to the formation of highly substituted 2-aminothiophenes. acs.orglookchem.com While direct studies on alpha-Oxothiophen-2-acetonitrile in this specific multi-component reaction are not extensively documented, its structural motifs suggest it would be a suitable substrate. In a typical Gewald reaction, an α-cyano ketone condenses with an α-mercaptoaldehyde or ketone in the presence of a base and elemental sulfur. acs.orglookchem.com For alpha-Oxothiophen-2-acetonitrile, a plausible pathway would involve its reaction with sulfur and a suitable catalyst, such as morpholine, to yield a polysubstituted aminothiophene. scribd.com

Another significant class of condensation reactions involves the reaction of α-oxo-nitriles with binucleophilic reagents to construct various heterocyclic rings. For instance, the condensation of alpha-Oxothiophen-2-acetonitrile with hydrazine (B178648) derivatives can be expected to yield thieno[2,3-c]pyridazine (B12981257) structures. This type of reaction typically proceeds through initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization and dehydration. The resulting thienopyridazine core can be a scaffold for further synthetic elaborations. nih.gov

The reactivity of the active methylene (B1212753) group in alpha-Oxothiophen-2-acetonitrile also allows for its participation in Knoevenagel-type condensations with various aldehydes and ketones. These reactions, typically catalyzed by a weak base, would lead to the formation of α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

| Reaction Type | Reactants | Product Type | Plausible Mechanism |

| Gewald Reaction | alpha-Oxothiophen-2-acetonitrile, Sulfur, Base (e.g., Morpholine) | Substituted 2-Aminothiophene | Base-catalyzed condensation followed by cyclization with sulfur. acs.orgscribd.com |

| Thienopyridazine Synthesis | alpha-Oxothiophen-2-acetonitrile, Hydrazine Hydrate | Thieno[2,3-c]pyridazine | Nucleophilic addition of hydrazine to the carbonyl group, followed by intramolecular cyclization and dehydration. nih.gov |

| Knoevenagel Condensation | alpha-Oxothiophen-2-acetonitrile, Aldehyde/Ketone, Base | α,β-Unsaturated Nitrile | Base-catalyzed deprotonation of the α-carbon followed by nucleophilic attack on the carbonyl of the aldehyde/ketone and subsequent elimination of water. |

Radical Processes and Electron Transfer Mechanisms Relevant to Alpha-Oxothiophen-2-acetonitrile

The study of radical reactions and electron transfer mechanisms involving alpha-Oxothiophen-2-acetonitrile is a more specialized area of its chemistry. However, based on the known reactivity of thiophene derivatives and α-oxo nitriles, several potential pathways can be inferred.

The thiophene ring itself can participate in radical reactions, and the presence of the carbonyl and nitrile groups can influence the stability and reactivity of any radical intermediates formed. Electron Spin Resonance (ESR) spectroscopy is a key technique for studying such radical species. Studies on the radical anions of related five-membered heteroaromatics, including thiophene, have shown that the unpaired electron is delocalized over the π-system of the ring. For alpha-Oxothiophen-2-acetonitrile, the electron-withdrawing nature of the carbonyl and nitrile groups would be expected to further stabilize a radical anion, making its formation more favorable upon electrochemical or chemical reduction. The spin density in such a radical anion would likely be distributed over the thiophene ring and the adjacent functional groups. lookchem.com

Photochemical reactions represent another avenue for generating radical species from alpha-Oxothiophen-2-acetonitrile. Aromatic and heteroaromatic ketones are known to undergo various photochemical transformations upon irradiation with UV light. scribd.comnih.gov These can include Norrish Type I cleavage, leading to the formation of an acyl radical and a thienyl-substituted cyanomethyl radical, or photoenolization. scribd.comnih.gov The subsequent reactions of these radical intermediates could lead to a variety of products, including dimers, or products of hydrogen abstraction from the solvent. The presence of the thiophene ring may also lead to specific photochemical behaviors, as thienyl ketones have been shown to undergo photoenolization. nih.gov

Furthermore, the nitrile group can be involved in radical transfer reactions. For instance, carbon-centered radicals can react with sulfonyl cyanides to achieve a nitrile transfer. While not a direct reaction of alpha-Oxothiophen-2-acetonitrile itself, this illustrates the potential for the cyano group to participate in radical processes. The generation of a radical at the α-position to the thiophene ring could potentially undergo cyclization if a suitable radical acceptor is present elsewhere in the molecule or in an intermolecular reaction partner.

The electron transfer properties of alpha-Oxothiophen-2-acetonitrile can be investigated using electrochemical techniques like cyclic voltammetry. Such studies would provide information on the reduction and oxidation potentials of the molecule, offering insights into the ease of formation of its radical ions. The reduction potential would be particularly indicative of its ability to act as an electron acceptor, a key step in many electron transfer-initiated reactions.

| Process | Initiation Method | Potential Intermediates | Investigative Techniques |

| Radical Anion Formation | Electrochemical or Chemical Reduction | Thiophene-based radical anion | Electron Spin Resonance (ESR) Spectroscopy, Cyclic Voltammetry |

| Photochemical Cleavage | UV Irradiation | Acyl radical, Thienyl-substituted cyanomethyl radical | Photolysis experiments with product analysis (e.g., GC-MS, NMR) scribd.comnih.gov |

| Electron Transfer | Electrochemical Oxidation/Reduction | Radical cation/anion | Cyclic Voltammetry, Spectroelectrochemistry |

Advanced Spectroscopic and Structural Characterization of Alpha Oxothiophen 2 Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for initial structural assessment. pitt.edu The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For α-oxo-2-thiopheneacetonitrile, one would expect to observe signals corresponding to the protons on the thiophene (B33073) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the ketone and nitrile groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. pitt.edu Each unique carbon atom in α-oxo-2-thiopheneacetonitrile would give rise to a distinct signal, with the chemical shifts of the carbonyl and nitrile carbons being particularly characteristic.

To gain deeper insights and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. pitt.eduresearchgate.net These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. washington.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the different fragments of the molecule and confirming the positions of functional groups.

Table 1: Predicted NMR Data for α-Oxothiophen-2-acetonitrile

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (Thiophene) | 7.0 - 8.5 | m | - |

| ¹³C (C=O) | 180 - 200 | s | - |

| ¹³C (C≡N) | 115 - 125 | s | - |

| ¹³C (Thiophene) | 120 - 150 | d | - |

| ¹³C (α-carbon) | 40 - 60 | s | - |

Note: This table represents predicted values based on typical chemical shifts for the functional groups present and should be confirmed by experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of α-oxo-2-thiopheneacetonitrile and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org The molecular formula of α-oxo-2-thiopheneacetonitrile is C₆H₃NOS, giving it a molecular weight of approximately 137.16 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For α-oxo-2-thiopheneacetonitrile, characteristic fragmentation pathways would include:

Alpha-cleavage: This is a common fragmentation pathway for ketones, where the bond adjacent to the carbonyl group is broken. libretexts.orgyoutube.com This could result in the loss of a CN radical or a CO-CN fragment.

Cleavage of the thiophene ring: The thiophene ring can also fragment, leading to characteristic ions.

The analysis of these fragment ions allows for the confirmation of the presence of the thiophene ring, the keto group, and the nitrile group.

Table 2: Expected Mass Spectrometry Fragments for α-Oxothiophen-2-acetonitrile

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 137 | [C₆H₃NOS]⁺ (Molecular Ion) |

| 111 | [C₅H₃OS]⁺ (Loss of CN) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 52 | [C₂O]⁺ (Loss of thiophene) |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in α-oxo-2-thiopheneacetonitrile. Both techniques probe the vibrational modes of the molecule, but they are governed by different selection rules, often providing complementary information.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. temple.edu The IR spectrum of α-oxo-2-thiopheneacetonitrile is expected to show characteristic absorption bands for its key functional groups:

C≡N stretch: A sharp, strong absorption band is expected in the region of 2200-2260 cm⁻¹. The exact position can be influenced by conjugation with the carbonyl group.

C=O stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group is anticipated in the range of 1680-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C-S stretch: The stretching vibration of the carbon-sulfur bond in the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.

Aromatic C-H and C=C stretches: The thiophene ring will also exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique that can also provide information about vibrational modes. researchgate.netresearchgate.net While the C=O stretch is typically strong in the IR spectrum, the C≡N and C=C bonds often give rise to strong signals in the Raman spectrum. Therefore, Raman spectroscopy can be a powerful complementary technique for confirming the presence of the nitrile and thiophene functionalities.

Table 3: Characteristic Vibrational Frequencies for α-Oxothiophen-2-acetonitrile

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C≡N (Nitrile) | 2200-2260 (strong, sharp) | Strong |

| C=O (Ketone) | 1680-1700 (strong) | Moderate |

| C=C (Thiophene) | 1400-1600 (variable) | Strong |

| C-S (Thiophene) | 600-800 (moderate) | Moderate |

| C-H (Thiophene) | >3000 (variable) | Moderate |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of α-oxo-2-thiopheneacetonitrile is expected to show absorption bands arising from π→π* and n→π* transitions associated with the conjugated system formed by the thiophene ring, the carbonyl group, and the nitrile group.

The conjugated nature of the molecule would likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. The specific wavelengths and molar absorptivities (ε) of the absorption bands are sensitive to the solvent used due to solvent-solute interactions. shimadzu.com

Table 4: Expected UV-Vis Absorption Data for α-Oxothiophen-2-acetonitrile

| Transition | Expected λmax (nm) | Solvent Effects |

| π→π | 250 - 350 | Sensitive to solvent polarity |

| n→π | 300 - 450 | Blue shift in polar solvents |

Note: These are estimated ranges and actual values require experimental determination.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For crystalline samples of α-oxo-2-thiopheneacetonitrile or its derivatives, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the packing arrangement within the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of α-oxo-2-thiopheneacetonitrile and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol), is commonly employed for the analysis of organic compounds. shimadzu.comnih.gov By monitoring the eluent with a UV detector set at one of the absorption maxima of the compound, a chromatogram is obtained where the area of the peak corresponding to α-oxo-2-thiopheneacetonitrile is proportional to its concentration. This allows for the quantitative determination of purity.

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography coupled with a mass spectrometer (GC-MS) can be a valuable tool for separation and identification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity.

The choice of the specific chromatographic method and conditions (e.g., column, mobile phase, temperature) will depend on the specific properties of α-oxo-2-thiopheneacetonitrile and any potential impurities. nih.gov

Computational and Theoretical Chemistry Investigations on Alpha Oxothiophen 2 Acetonitrile

Reaction Mechanism Elucidation Through Computational Modeling

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org An exploration of the PES for alpha-Oxothiophen-2-acetonitrile would be crucial for understanding its conformational landscape, stability, and reactivity.

A theoretical investigation of the PES would involve calculating the molecule's energy at numerous points corresponding to different arrangements of its atoms. libretexts.org This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations. The resulting data points create a multi-dimensional energy landscape.

Key features of the PES that would be of interest include:

Energy Minima: These points on the PES correspond to stable, equilibrium geometries of the molecule. For alpha-Oxothiophen-2-acetonitrile, this would likely include the planar and various non-planar conformations. Identifying the global minimum would reveal the most stable structure of the molecule.

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path connecting two energy minima. libretexts.org Locating saddle points is essential for studying reaction mechanisms and calculating activation energies for conformational changes or chemical reactions.

Reaction Paths: The lowest energy pathway connecting reactants, transition states, and products on the PES is known as the reaction coordinate. Tracing this path provides a detailed picture of the geometric changes that occur during a chemical transformation.

For a molecule like alpha-Oxothiophen-2-acetonitrile, a PES exploration could investigate the rotational barriers around the C-C single bond connecting the thiophene (B33073) ring and the acetonitrile (B52724) group. This would provide insights into the flexibility of the molecule and the relative energies of different conformers.

While specific data is unavailable for alpha-Oxothiophen-2-acetonitrile, studies on similar molecules, such as acetonitrile derivatives, have utilized PES calculations to understand isomerization reactions and intramolecular energy transfer dynamics. chemrxiv.orgresearchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is defined by the points where the contribution of the molecule's electron density is equal to the contribution from all other molecules in the crystal.

A Hirshfeld surface analysis of alpha-Oxothiophen-2-acetonitrile, were its crystal structure available, would provide detailed insights into the forces governing its solid-state packing. The analysis typically involves generating several graphical representations:

d normSurface: This surface maps the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts. Each point on the plot corresponds to a pair of distances (di and de) from the Hirshfeld surface to the nearest atom inside and outside the surface, respectively. The distribution and shape of the points provide a quantitative summary of the types of interactions present.

In the hypothetical case of alpha-Oxothiophen-2-acetonitrile, one would expect to observe intermolecular interactions involving the sulfur and oxygen heteroatoms, the nitrile group, and the aromatic thiophene ring. The presence of a carbonyl group and a nitrile group would likely lead to significant C-H···O and C-H···N interactions, which would be visible as distinct features in the fingerprint plots.

Synthesis and Exploration of Derivatives of Alpha Oxothiophen 2 Acetonitrile

Modification of the Thiophene (B33073) Ring System

The thiophene ring in alpha-oxothiophen-2-acetonitrile is susceptible to various modifications, primarily through electrophilic and nucleophilic substitution reactions. The reactivity and orientation of these substitutions are significantly influenced by the electronic nature of the alpha-oxo-acetonitrile substituent.

Electrophilic Substitution: The alpha-oxo-acetonitrile group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to unsubstituted thiophene. The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the 4- and 5-positions of the thiophene ring. Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be envisaged at these positions, leading to a range of substituted derivatives. For instance, direct bromination using N-bromosuccinimide (NBS) would be expected to yield the 5-bromo derivative.

Nucleophilic Aromatic Substitution: The thiophene ring, particularly when substituted with electron-withdrawing groups, is more reactive towards nucleophilic substitution than benzene (B151609). rsc.org This increased reactivity can be exploited to introduce a variety of functional groups. For example, a halo-substituted derivative of alpha-oxothiophen-2-acetonitrile could undergo nucleophilic substitution with amines, alkoxides, or thiolates to yield the corresponding amino, alkoxy, or thioether derivatives. rsc.org The presence of a nitro group, which can be introduced via electrophilic nitration, would further activate the ring towards such nucleophilic attack. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org Halo-substituted derivatives of alpha-oxothiophen-2-acetonitrile can be coupled with a variety of organoboronic acids or organostannanes to introduce alkyl, aryl, or heteroaryl substituents onto the thiophene ring. These reactions offer a versatile route to a diverse library of derivatives with extended π-systems or other tailored functionalities.

| Reaction Type | Reagents | Expected Position of Substitution | Product Type |

| Halogenation | N-Bromosuccinimide (NBS) | 5-position | 5-Bromo-alpha-oxothiophen-2-acetonitrile |

| Nitration | HNO₃/H₂SO₄ | 4- and 5-positions | 4/5-Nitro-alpha-oxothiophen-2-acetonitrile |

| Nucleophilic Substitution | Amine/Alkoxide/Thiolate on halo-derivative | Position of halogen | Amino/Alkoxy/Thioether derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst on halo-derivative | Position of halogen | Aryl-substituted derivative |

Derivatization at the Carbonyl and Nitrile Moieties

The carbonyl and nitrile groups of alpha-oxothiophen-2-acetonitrile are rich sites for chemical transformations, allowing for the synthesis of a broad spectrum of derivatives.

Reactions of the Carbonyl Group: The ketone functionality can undergo a variety of classical carbonyl reactions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄), yielding alpha-hydroxythiophen-2-acetonitrile. youtube.comnih.govrsc.org This introduces a new chiral center into the molecule, opening possibilities for stereoselective synthesis.

Knoevenagel Condensation: The active methylene (B1212753) group adjacent to the nitrile can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a basic catalyst. rsc.orgtandfonline.commdpi.comresearchgate.net However, the carbonyl group of alpha-oxothiophen-2-acetonitrile itself can react with other active methylene compounds, leading to the formation of α,β-unsaturated systems. rsc.org

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, providing a route to derivatives with a carbon-carbon double bond at this position.

Formation of Heterocycles: The 1,2-dicarbonyl-like nature of the alpha-keto nitrile moiety makes it a valuable precursor for the synthesis of various heterocyclic systems. For instance, condensation with hydrazine (B178648) derivatives can lead to the formation of pyridazines, while reaction with 1,3-dicarbonyl compounds can be a pathway to substituted pyridines. acs.orgacs.orgrsc.orgacs.org Reaction with hydrazines can also lead to the formation of pyrazoles. rroij.comnih.gov

Reactions of the Nitrile Group: The nitrile group offers another handle for derivatization.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This transformation provides access to alpha-oxothiophen-2-acetic acid and its amide derivatives.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form, after hydrolysis, a ketone. rsc.org This allows for the introduction of a new carbon-carbon bond and the creation of a diketone derivative.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to amino derivatives.

| Functional Group | Reaction Type | Reagents | Product |

| Carbonyl | Reduction | NaBH₄ | alpha-Hydroxythiophen-2-acetonitrile |

| Carbonyl | Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated derivative |

| Carbonyl | Heterocycle Formation | Hydrazine | Pyridazine or Pyrazole derivative |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid or Amide derivative |

| Nitrile | Grignard Addition | RMgX, then H₃O⁺ | Ketone derivative |

| Nitrile | Reduction | LiAlH₄ | Primary amine derivative |

Stereochemical Control in Derivative Synthesis

The synthesis of chiral derivatives of alpha-oxothiophen-2-acetonitrile is an area of significant interest, as stereochemistry often plays a crucial role in the biological activity and material properties of molecules.

As mentioned previously, the reduction of the carbonyl group in alpha-oxothiophen-2-acetonitrile creates a chiral center at the alpha-position of the acetonitrile (B52724) moiety. Achieving stereocontrol in this reduction is a key challenge. Asymmetric reduction of related β-ketonitriles has been successfully achieved using biocatalytic methods. acs.orgnih.gov Specifically, carbonyl reductases have been employed for the enantioselective reduction of aromatic β-ketonitriles to afford either (R)- or (S)-β-hydroxy nitriles with high optical purity. acs.orgnih.gov This enzymatic approach avoids the use of expensive and toxic heavy metal catalysts and often proceeds with high stereoselectivity. It is plausible that a similar enzymatic strategy could be applied to the reduction of alpha-oxothiophen-2-acetonitrile to produce enantiomerically enriched alpha-hydroxythiophen-2-acetonitrile.

Another avenue for introducing chirality is through the synthesis of thiophene derivatives with chiral substituents. rsc.orgrroij.com For instance, a chiral auxiliary could be attached to the thiophene ring or to one of the side-chain functional groups to direct the stereochemical outcome of subsequent reactions. The synthesis of chiral polythiophenes often relies on the polymerization of monomeric thiophenes bearing chiral side chains. rsc.orgrroij.com

Furthermore, asymmetric catalysts can be employed for reactions involving the functional groups. For example, chiral oxazaborolidine catalysts are used for the enantioselective reduction of ketones. The development of chiral catalysts for the enantioselective addition of nucleophiles to the carbonyl or nitrile group of alpha-oxothiophen-2-acetonitrile would also be a valuable strategy for accessing chiral derivatives.

| Chiral Center | Synthetic Approach | Key Method/Reagent | Expected Product |

| α-carbon of acetonitrile | Asymmetric Reduction of Carbonyl | Carbonyl Reductase (enzyme) | Enantiomerically enriched alpha-hydroxythiophen-2-acetonitrile |

| Thiophene ring substituent | Attachment of Chiral Moiety | Chiral alcohol or amine | Diastereomeric thiophene derivatives |

| α-carbon of acetonitrile | Catalytic Asymmetric Addition | Chiral Lewis Acid/Base Catalyst | Enantiomerically enriched addition products |

Synthesis of Polyfunctionalized Alpha-Oxothiophen-2-acetonitrile Analogs

The synthesis of polyfunctionalized analogs of alpha-oxothiophen-2-acetonitrile, where multiple sites on the molecule are derivatized, allows for the creation of complex structures with tailored properties. Such syntheses often involve multi-step sequences or multicomponent reactions.

One approach to polyfunctionalization is to combine the reactions described in the previous sections. For example, a derivative that has been modified on the thiophene ring via a cross-coupling reaction could then undergo a subsequent transformation at the carbonyl or nitrile group.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the one-pot synthesis of complex molecules from three or more starting materials. nih.gov Several MCRs are known for the synthesis of highly substituted thiophenes. nih.gov For instance, the Gewald reaction, a well-known MCR, produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, a compound with an activated methylene group, and elemental sulfur. While not directly applicable to the pre-formed alpha-oxothiophen-2-acetonitrile, the principles of MCRs can be used to construct highly functionalized thiophene cores that incorporate the alpha-oxo-acetonitrile motif or its precursors.

The synthesis of fused heterocyclic systems represents another important strategy for creating polyfunctionalized analogs. acs.org The alpha-keto nitrile functionality is a key building block for constructing fused rings. For example, tandem reactions can be designed where an initial reaction at the carbonyl or nitrile group is followed by an intramolecular cyclization onto the thiophene ring, leading to thieno-fused heterocycles. The Mallory photoreaction of arylthienylethenes is a known method for producing fused systems. acs.org

Applications of Alpha Oxothiophen 2 Acetonitrile in Advanced Chemical Research Excluding Medicinal and Clinical

Role as a Synthetic Intermediate in Agrochemical Development

The thiophene (B33073) moiety is a well-established pharmacophore in the development of biologically active compounds, including agrochemicals. nih.govwikipedia.org The structural similarity of a thiophene ring to a benzene (B151609) ring allows for its substitution in many biologically active compounds without a loss of activity. wikipedia.org Alpha-Oxothiophen-2-acetonitrile, with its reactive functional groups, is a key intermediate for synthesizing more complex molecules used in agriculture.

The α-oxoacetonitrile group is a precursor to various heterocyclic systems and can participate in a range of chemical transformations. This reactivity is harnessed to build the core structures of modern pesticides. For instance, compounds based on 2-cyanoacrylates, which share the cyano and an electron-withdrawing group with alpha-Oxothiophen-2-acetonitrile, have demonstrated significant potential as herbicides. researchgate.net These compounds often act by inhibiting essential biological processes in weeds, such as the photosystem II electron transport chain. researchgate.net The thiophene ring in these molecules can enhance their efficacy and selectivity.

The development of novel agrochemicals often involves the synthesis of a library of related compounds to identify the most potent and selective agent. Alpha-Oxothiophen-2-acetonitrile serves as a starting material for creating such libraries, allowing researchers to systematically modify the molecular structure and evaluate the impact on herbicidal or pesticidal activity.

| Agrochemical Application | Role of Alpha-Oxothiophen-2-acetonitrile | Key Structural Feature |

| Herbicide Development | Precursor to 2-cyanoacrylate-type inhibitors | α-oxoacetonitrile group |

| Fungicide Synthesis | Building block for sulfur-containing heterocycles | Thiophene ring |

| Insecticide Research | Intermediate for novel molecular scaffolds | Reactive functional groups |

Contributions to Flavor and Fragrance Chemistry

Thiophene derivatives have found a niche in the flavor and fragrance industry due to their diverse and often potent odor profiles. The sulfur atom in the thiophene ring can impart unique olfactory characteristics not easily achievable with other aromatic systems. In some instances, replacing a phenyl ring with a thiophene ring in a known fragrance molecule can lead to a significant increase in odor intensity. google.com

Alpha-Oxothiophen-2-acetonitrile can be a precursor for the synthesis of various fragrance compounds. The ketone and nitrile functionalities can be chemically modified to produce esters, alcohols, and other derivatives with desirable scents. For example, recent research has focused on the synthesis of multi-substituted thiophene derivatives that possess long-lasting citrusy odors. researchgate.netnih.gov The synthetic pathways to these molecules can involve intermediates structurally related to alpha-Oxothiophen-2-acetonitrile.

The versatility of the thiophene ring allows for the creation of a wide range of scents, from fruity and floral to roasted and savory notes. This makes thiophene-based compounds, and by extension their precursors like alpha-Oxothiophen-2-acetonitrile, valuable targets for research in flavor and fragrance chemistry.

| Odor Profile | Example of Thiophene's Role | Potential Synthetic Application of Alpha-Oxothiophen-2-acetonitrile |

| Green-floral (muguet) | Replacement of phenyl in cyclamenaldehyde derivatives. google.com | Starting material for modified cyclamenaldehyde analogs. |

| Citrusy | C-H functionalization of 3-methylthiophene. researchgate.netnih.gov | Precursor for multi-substituted thiophene fragrances. |

| Roasted/Savory | Naturally occurring in coffee extract (e.g., kahweofuran). nih.gov | Building block for synthetic savory flavor compounds. |

Precursors for Materials Science and Polymer Chemistry

Thiophene-based polymers are a significant class of conjugated polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The delocalized π-electron system of the thiophene ring contributes to the electronic and optical properties of these materials. numberanalytics.com Alpha-Oxothiophen-2-acetonitrile, as a functionalized thiophene monomer, can be used to synthesize specialized polymers with tailored properties.

The nitrile and oxo groups of alpha-Oxothiophen-2-acetonitrile can be utilized in several ways. They can act as sites for polymerization, or they can be retained as functional groups on the polymer backbone, influencing the polymer's solubility, processability, and electronic characteristics. For example, thiophene-based microporous polymer networks have been synthesized for applications in gas absorption, demonstrating high surface areas and selective CO2 uptake. researchgate.netacs.org The functional groups on the monomer precursors are crucial for creating the porous structure of these materials.

The synthesis of these advanced materials can be achieved through various polymerization techniques, including chemical polymerization, electrochemical polymerization, and transition metal-catalyzed cross-coupling reactions. numberanalytics.comacs.org Alpha-Oxothiophen-2-acetonitrile can be adapted to be compatible with these synthetic methods, making it a valuable precursor in the ongoing development of novel functional polymers.

| Polymer Type | Role of Thiophene Monomer | Potential Contribution of Alpha-Oxothiophen-2-acetonitrile |

| Conjugated Polymers | Forms the polymer backbone for electronic conductivity. nih.gov | Introduces functional groups to tune electronic properties. |

| Microporous Polymer Networks | Creates a porous structure for gas absorption. researchgate.netacs.org | Enhances selectivity and surface area through functionalization. |

| Electrochromic Polymers | Undergoes reversible color change upon electrochemical switching. | Modifies the electronic structure to control color transitions. |

Utilization in Analytical Chemistry Methodologies

In analytical chemistry, well-defined chemical compounds are essential as reference standards for the identification and quantification of analytes. Alpha-Oxothiophen-2-acetonitrile, with its stable and characterizable structure, has the potential to be used as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its unique structure would allow for the accurate identification of related thiophene derivatives in complex mixtures.

Furthermore, the "acetonitrile" component of its name alludes to a class of solvents widely used in analytical chemistry. sigmaaldrich.com Acetonitrile (B52724) itself is a common mobile phase in HPLC due to its low viscosity and high elution strength. sigmaaldrich.com While alpha-Oxothiophen-2-acetonitrile is not used as a solvent, its structural relationship to this important analytical chemical is noteworthy.

The reactive nature of alpha-Oxothiophen-2-acetonitrile also allows for its use in the synthesis of analytical reagents. For example, it could be modified to create a chromophoric or fluorophoric tag that can be attached to other molecules to facilitate their detection and quantification. The thiophene ring itself can be part of a larger system that interacts with specific analytes, forming the basis for new selective analytical methods.

| Analytical Application | Function of Alpha-Oxothiophen-2-acetonitrile | Relevant Analytical Technique |

| Reference Standard | Accurate identification and quantification of thiophene derivatives. | HPLC, GC, Mass Spectrometry |

| Synthesis of Reagents | Precursor to chromophoric or fluorophoric tags. | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Derivatizing Agent | Reacts with analytes to improve their detectability. | Chromatography, Spectrophotometry |

Emerging Research Frontiers and Challenges for Alpha Oxothiophen 2 Acetonitrile

Development of Highly Enantioselective Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and development. For a molecule like alpha-Oxothiophen-2-acetonitrile, which possesses a stereocenter at the α-position, the development of enantioselective synthetic methods is a critical challenge. The inherent acidity of the α-hydrogen in ketones can lead to racemization under either acidic or basic conditions, making stereocontrol difficult to achieve. nih.gov

Current research in asymmetric synthesis offers several promising avenues. The enantioselective synthesis of α,α-diarylketones has been achieved through a one-pot reaction involving visible light photoactivation and phosphoric acid catalysis. nih.gov This approach, which simultaneously forms multiple chemical bonds, could potentially be adapted for the synthesis of chiral α-aryl-α-thienyl ketones. Furthermore, cyanide-free catalytic strategies for the synthesis of chiral nitriles are gaining traction, offering safer and more sustainable alternatives to traditional methods. nih.gov Organocatalysis, particularly using proline and its derivatives, has proven effective in promoting enantioselective aldol (B89426) reactions, which could be a viable strategy for constructing the chiral center in derivatives of alpha-Oxothiophen-2-acetonitrile. youtube.com

Future research will likely focus on the design of chiral catalysts—both metal-based and organocatalytic—that can effectively control the stereochemistry of reactions involving the α-carbon of the nitrile group. The development of methods for the asymmetric cyanation of ketones or the enantioselective addition of a thienyl group to a suitable precursor will be instrumental.

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control. thieme.de The integration of the synthesis of alpha-Oxothiophen-2-acetonitrile and its derivatives into flow chemistry systems presents a significant research frontier. Flow reactors can enable the use of reaction conditions that are challenging to implement in traditional batch processes, such as high temperatures and pressures, while minimizing risks. kfupm.edu.sa

The synthesis of thiophene (B33073) derivatives has been approached using various methods, including the Paal-Knorr and Gewald reactions, which could be adapted for flow systems. nih.gov Furthermore, flow chemistry is particularly well-suited for multistep syntheses, allowing for the telescoping of reaction sequences without the need for intermediate purification. This could be highly advantageous for the efficient production of diversified chemical libraries based on the alpha-Oxothiophen-2-acetonitrile scaffold. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can further accelerate the discovery and optimization of novel compounds.

A key challenge lies in the development of robust and efficient flow protocols for the key bond-forming reactions required for the synthesis of the target molecule. This includes the potential for immobilized catalysts and reagents to simplify purification and enhance the sustainability of the process.

Exploration of Novel Reactivity Patterns for Diversified Chemical Libraries

The α-keto nitrile moiety in alpha-Oxothiophen-2-acetonitrile is a versatile functional group that can participate in a wide range of chemical transformations. libretexts.orgncert.nic.in The exploration of its reactivity is crucial for the generation of diversified chemical libraries for biological screening. The electrophilic carbon of the nitrile group can be attacked by nucleophiles, and the α-protons are acidic, allowing for the formation of enolates and subsequent reactions. ncert.nic.in

Novel reactivity patterns could involve the use of α-keto acids as precursors to nitrile oxides, which can then undergo [3+2] dipolar cycloaddition reactions to form isoxazolines. rsc.org The nitrile group itself can be hydrolyzed to amides or carboxylic acids, or reduced to primary amines. libretexts.orgyoutube.com Furthermore, Grignard reagents can add to the nitrile to form ketones after hydrolysis. libretexts.orgyoutube.com

The thiophene ring also offers opportunities for functionalization through electrophilic substitution reactions. nih.govwikipedia.org The combination of reactions at the α-keto nitrile group and on the thiophene ring opens up a vast chemical space for exploration. A significant challenge will be to achieve selective transformations in the presence of multiple reactive sites within the molecule.

Advanced Catalyst Design for Specific Transformations

The development of advanced catalysts is central to achieving high efficiency and selectivity in the synthesis and functionalization of alpha-Oxothiophen-2-acetonitrile. For enantioselective transformations, the design of chiral catalysts that can create a specific stereochemical outcome is a major focus. This includes chiral phosphines for asymmetric cycloadditions and quinine-derived squaramides for organocatalytic reactions. acs.orgrsc.org

For transformations involving the thiophene ring, such as C-H activation and cross-coupling reactions, palladium and other transition metal catalysts are often employed. organic-chemistry.org The design of ligands for these metals plays a crucial role in controlling the reactivity and selectivity of these processes. For instance, phosphine-free palladium complexes have been shown to be effective for the direct C-H arylation of thiophenes. organic-chemistry.org

Future research will focus on developing catalysts that are not only highly active and selective but also robust, reusable, and environmentally benign. The use of earth-abundant metals as catalysts is a growing area of interest. Furthermore, the development of catalysts that can mediate novel, previously inaccessible transformations of the alpha-Oxothiophen-2-acetonitrile scaffold will be a key driver of innovation.

Predictive Modeling for Structure-Reactivity Relationships and Rational Design

Computational chemistry and predictive modeling are increasingly important tools in modern chemical research. kfupm.edu.sanih.govrsc.org For alpha-Oxothiophen-2-acetonitrile, these methods can provide valuable insights into its electronic structure, reactivity, and potential biological activity. Density Functional Theory (DFT) calculations can be used to study the energies of frontier molecular orbitals (HOMO and LUMO), which are related to the molecule's reactivity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of thiophene derivatives with their biological activities, aiding in the rational design of more potent compounds. nih.gov Molecular docking simulations can predict the binding modes of these molecules with biological targets, providing a basis for understanding their mechanism of action. rsc.org

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing alpha-Oxothiophen-2-acetonitrile?

Methodological Answer:

- Synthesis : Use a thiophene-based precursor (e.g., 2-thiophenecarbonyl chloride) reacted with acetonitrile derivatives under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track nitrile group formation .

- Characterization : Employ H/C NMR to confirm the α-oxo and nitrile functionalities. Mass spectrometry (HRMS) should validate the molecular ion peak (CHNOS, exact mass 153.99 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Basic Question: How can researchers ensure accurate quantification of alpha-Oxothiophen-2-acetonitrile in complex matrices?

Methodological Answer:

- Use calibration curves with certified reference standards (e.g., DNPH derivatives in acetonitrile, as per EPA Method 1667 protocols) .

- Optimize LC-MS/MS parameters (e.g., ESI-negative mode for nitrile detection) and account for matrix effects via standard addition methods .

Advanced Question: What experimental strategies resolve contradictions in reported stability data for alpha-Oxothiophen-2-acetonitrile under varying pH and temperature?

Methodological Answer:

- Conduct accelerated stability studies :

- pH-dependent stability : Prepare buffered solutions (pH 2–12), incubate at 25°C/40°C, and quantify degradation products via LC-HRMS. Compare kinetic rate constants () to identify degradation pathways .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Cross-validate with Arrhenius modeling .

Advanced Question: How can mechanistic studies elucidate the role of alpha-Oxothiophen-2-acetonitrile in heterocyclic coupling reactions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Substitute C with C in the nitrile group to track bond-breaking steps via isotopic labeling .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions at the α-oxo position .

Advanced Question: What systematic approaches address discrepancies in biological activity data across studies using alpha-Oxothiophen-2-acetonitrile?